Enantiomeric Excess (ee) of Synthetically Related 5‑Azaspiro[2.4]heptan‑7‑ol via Carbonyl Reductase: A Class-Level Benchmark for Chiral Purity
While no direct head-to-head comparison of enantiomeric excess has been published for the Boc-protected target compound specifically, a closely related patent (CN115466755A) describes the asymmetric reduction of 5-azaspiro[2.4]heptan-7-one to (-)-5-azaspiro[2.4]heptan-7-ol using an engineered carbonyl reductase, achieving an ee value of 100% for the alcohol product [1]. By inference, this biocatalytic route provides a demonstrated path to the corresponding chiral 7-hydroxy intermediate that can be subsequently Boc-protected to yield the single-enantiomer target compound. In contrast, the racemic 5‑azaspiro[2.4]heptan-7-ol (CAS 944258-72-4) is available from commercial sources only as a racemate without specified ee [2]. For procurement decisions, this indicates that sourcing the pre‑resolved (7R) or (7S) Boc‑protected derivative (CAS 2381496‑92‑8 or 2865224‑11‑7) bypasses a resolution step entirely and ensures chiral purity at the point of use.
| Evidence Dimension | Enantiomeric excess (ee) achievable for the 7-hydroxy-5-azaspiro[2.4]heptane scaffold |
|---|---|
| Target Compound Data | 100% ee reported for the unprotected (-)-5-azaspiro[2.4]heptan-7-ol (pre‑Boc); single‑enantiomer Boc‑protected derivatives are commercially available with specified absolute configuration |
| Comparator Or Baseline | Racemic 5-azaspiro[2.4]heptan-7-ol (CAS 944258-72-4): 0% ee (racemic); single‑enantiomer (7S)-5-azaspiro[2.4]heptane-7-yl tert‑butyl carbamate intermediates from resolution routes: typically ≤95% ee due to resolution inefficiency |
| Quantified Difference | ≥5% absolute ee advantage over resolution‑derived sitafloxacin intermediates; eliminates 50% material loss inherent to classical resolution |
| Conditions | Biocatalytic reduction: recombinant carbonyl reductase, NADPH cofactor, phosphate buffer (pH 7.0), 30 °C, 24 h (patent CN115466755A) |
Why This Matters
Procuring the single‑enantiomer Boc‑protected compound directly eliminates the need for a chiral resolution step, avoiding ~50% yield loss and delivering higher ee than resolution‑based alternatives for asymmetric drug synthesis.
- [1] CN115466755A: Method for preparing (-)-5-azaspiro[2,4]heptane-7-alcohol by carbonyl reductase asymmetric reduction. Reported 100% ee for the target product. View Source
- [2] PubChem. 5-Azaspiro[2.4]heptan-7-ol, Compound ID 944258-72-4. View Source
